An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Bromoundecane
An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Bromoundecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromoundecane (CH₃(CH₂)₁₀Br), also known as undecyl bromide, is a linear alkyl halide that serves as a versatile building block in organic synthesis. Its long aliphatic chain and reactive carbon-bromine bond make it a valuable intermediate for the introduction of the undecyl group into a wide range of molecules. This guide provides a comprehensive overview of the chemical properties, reactivity, and key applications of 1-bromoundecane, with a focus on experimental protocols and mechanistic understanding relevant to research and development.
Chemical and Physical Properties
1-Bromoundecane is a colorless to pale yellow liquid at room temperature.[1] Its physical and chemical properties are summarized in the table below. The long, nonpolar undecyl chain renders the molecule insoluble in water but highly soluble in common organic solvents such as ethers and alcohols.[1]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₂₃Br | [1] |
| Molecular Weight | 235.20 g/mol | [1] |
| CAS Number | 693-67-4 | [1] |
| Appearance | Colorless to yellowish liquid | |
| Density | 1.054 g/mL at 25 °C | |
| Melting Point | -9 °C | |
| Boiling Point | 137-138 °C at 18 mmHg | |
| Refractive Index (n²⁰/D) | 1.457 | |
| Flash Point | 113 °C (closed cup) | |
| Solubility | Insoluble in water; soluble in ethers and alcohols |
Spectral Data
The structural characterization of 1-bromoundecane is supported by various spectroscopic techniques.
| Spectroscopic Data | Key Features | Reference(s) |
| ¹H NMR (CDCl₃) | δ ~3.40 (t, 2H, -CH₂Br), ~1.85 (quint, 2H, -CH₂CH₂Br), ~1.26 (m, 16H, -(CH₂)₈-), ~0.88 (t, 3H, -CH₃) | |
| ¹³C NMR (CDCl₃) | δ ~33.9 (-CH₂Br), ~32.8, ~31.9, ~29.5, ~29.3, ~28.7, ~28.1, ~22.7, ~14.1 (-CH₃) | |
| FTIR (KBr pellet) | ν ~2924 cm⁻¹ (C-H stretch, alkane), ~2854 cm⁻¹ (C-H stretch, alkane), ~1465 cm⁻¹ (C-H bend, alkane), ~647 cm⁻¹ (C-Br stretch) | |
| Mass Spectrometry (EI) | m/z 236/234 (M⁺, isotopic peaks for ⁸¹Br/⁷⁹Br), 155 (M⁺ - Br), prominent alkyl fragments (e.g., 43, 57) |
Reactivity and Key Reactions
The reactivity of 1-bromoundecane is dominated by the polar carbon-bromine bond, where the carbon atom is electrophilic and the bromine atom is a good leaving group. This facilitates a range of nucleophilic substitution and organometallic reactions.
Nucleophilic Substitution (Sₙ2) Reactions
As a primary alkyl halide, 1-bromoundecane readily undergoes bimolecular nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of various functional groups by reacting it with different nucleophiles.
Common nucleophiles include cyanides, azides, alkoxides, and thiolates, leading to the formation of nitriles, azides, ethers, and thioethers, respectively.
A classic example of an Sₙ2 reaction involving 1-bromoundecane is the Williamson ether synthesis, where an alkoxide displaces the bromide to form an ether.
Grignard Reagent Formation
1-Bromoundecane reacts with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, undecylmagnesium bromide. This organometallic reagent is a potent nucleophile and a strong base, widely used for the formation of carbon-carbon bonds.
Experimental Protocols
The following are representative experimental protocols for the synthesis and key reactions of 1-bromoundecane. Safety Precaution: These procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.
Synthesis of 1-Bromoundecane from 1-Undecanol (B7770649)
This protocol is adapted from the synthesis of similar long-chain alkyl bromides.
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Materials: 1-Undecanol, 48% hydrobromic acid, concentrated sulfuric acid, diethyl ether, saturated sodium bicarbonate solution, saturated sodium chloride solution (brine), anhydrous magnesium sulfate.
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Procedure:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-undecanol (1.0 eq).
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With stirring, slowly add 48% hydrobromic acid (2.0 eq).
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Carefully add concentrated sulfuric acid (0.75 eq) dropwise while cooling the flask in an ice bath.
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Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate (B1210297) eluent).
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After cooling to room temperature, transfer the mixture to a separatory funnel and add diethyl ether.
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Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude 1-bromoundecane by vacuum distillation.
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SN₂ Reaction with Sodium Cyanide
This protocol outlines the synthesis of dodecanenitrile (B1212230) from 1-bromoundecane.
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Materials: 1-Bromoundecane, sodium cyanide, ethanol, water, diethyl ether.
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Procedure:
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In a round-bottom flask fitted with a reflux condenser, dissolve sodium cyanide (1.2 eq) in a minimal amount of water and add ethanol.
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Add 1-bromoundecane (1.0 eq) to the solution.
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Heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC.
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After cooling, pour the reaction mixture into water and extract with diethyl ether.
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Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter and remove the solvent by rotary evaporation.
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The resulting dodecanenitrile can be purified by vacuum distillation.
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Preparation of Undecylmagnesium Bromide (Grignard Reagent)
This is a general procedure for the formation of a Grignard reagent. Crucially, all glassware must be oven-dried, and anhydrous solvents must be used.
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Materials: Magnesium turnings, iodine (a small crystal), 1-bromoundecane, anhydrous diethyl ether or THF.
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Procedure:
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Place magnesium turnings (1.2 eq) in a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
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Add a small crystal of iodine to activate the magnesium surface.
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Dissolve 1-bromoundecane (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
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Add a small portion of the 1-bromoundecane solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a color change. If the reaction does not start, gentle warming may be required.
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Once the reaction has started, add the remaining 1-bromoundecane solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete reaction.
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The resulting greyish, cloudy solution of undecylmagnesium bromide is ready for use in subsequent reactions.
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Conclusion
1-Bromoundecane is a fundamental building block in organic chemistry, offering a reliable means of incorporating a long alkyl chain into various molecular scaffolds. Its reactivity, primarily through Sₙ2 and Grignard reactions, is well-established and predictable. The experimental protocols provided herein offer a starting point for the synthesis and utilization of this versatile reagent in research and development settings. A thorough understanding of its properties and reactivity is essential for its effective application in the synthesis of pharmaceuticals, fine chemicals, and advanced materials.
